N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide
Overview
Description
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a unique structure that combines a benzimidazole core with a propoxybenzamide moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the propoxy group: The benzimidazole intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale condensation reactions: Using automated reactors to ensure consistent quality and yield.
Purification processes: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)biphenyl-4-carboxamide
- N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[2-oxo-5-(1-pyrrolidinylsulfonyl)-1(2H)-pyridinyl]acetamide
Uniqueness
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: is unique due to its propoxybenzamide moiety, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-4-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-9-23-13-6-3-11(4-7-13)16(21)18-12-5-8-14-15(10-12)20-17(22)19-14/h3-8,10H,2,9H2,1H3,(H,18,21)(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIPWJFGDQYIIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.